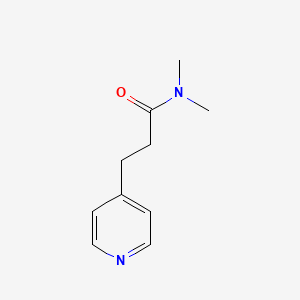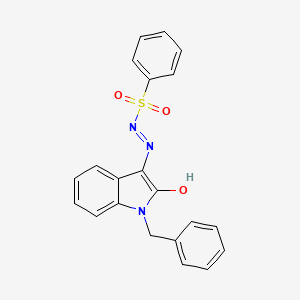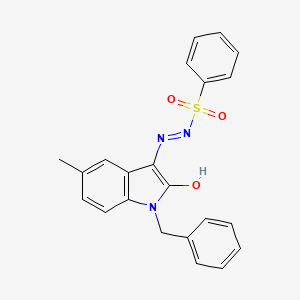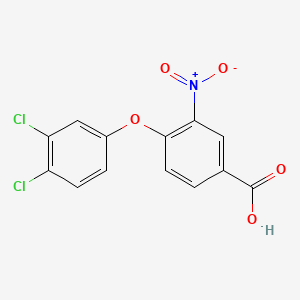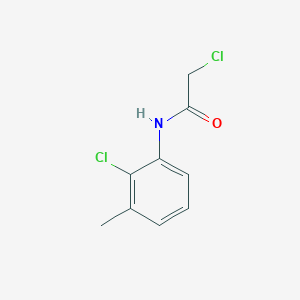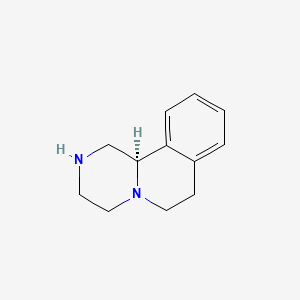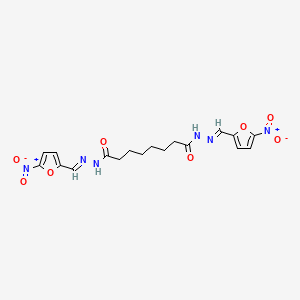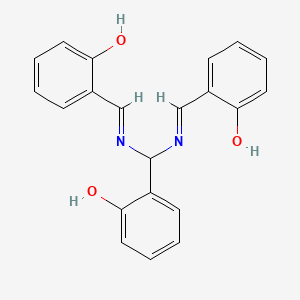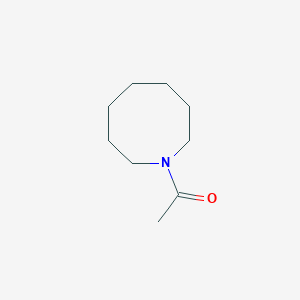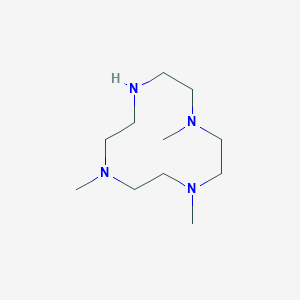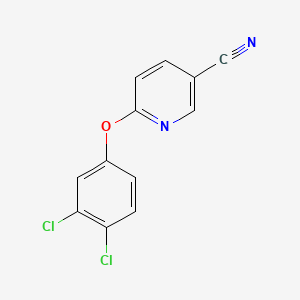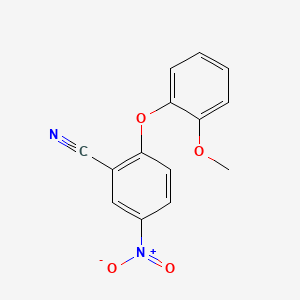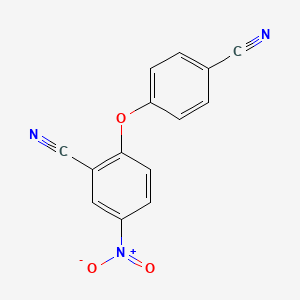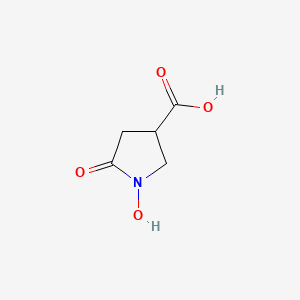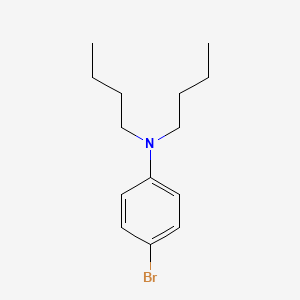
4-Bromo-N,N-dibutylaniline
Overview
Description
4-Bromo-N,N-dibutylaniline is a chemical compound with the molecular formula C14H22BrN . It has an average mass of 284.235 Da and a monoisotopic mass of 283.093567 Da .
Physical And Chemical Properties Analysis
4-Bromo-N,N-dibutylaniline has an average mass of 284.235 Da and a monoisotopic mass of 283.093567 Da . No further physical or chemical properties are detailed in the search results.Scientific Research Applications
Catalytic Reactions and Synthesis
4-Bromo-N,N-dibutylaniline and related compounds are explored in various catalytic and synthetic processes. For instance, Siswanto and Rathman (1997) investigated reactions of aniline with 1-bromobutane in aqueous surfactant systems, leading to N-butylaniline and N,N-dibutylaniline. They observed higher reaction rates, yields, and selectivities in these systems compared to neat components, indicating the potential of these reactions in industrial applications (Siswanto & Rathman, 1997).
Electrochemical Studies
The electrochemical oxidation of bromoanilines, including 4-bromoaniline, has been investigated in various solvents. Kádár et al. (2001) studied the electrochemical oxidation of 4-bromoaniline and its derivatives, providing insights into their electrochemical behavior, which can be crucial for applications in electrochemical synthesis and analysis (Kádár et al., 2001).
Chemoenzymatic Synthesis
Ahmed et al. (2015) developed a chemoenzymatic approach for synthesizing N-protected nonnatural l- and d-biarylalanine derivatives starting from 4-bromophenylpyruvic acid. This process highlights the use of 4-bromoanilines in producing optically pure compounds, useful in pharmaceutical and chemical research (Ahmed et al., 2015).
Kinetic Studies
Bell and Maria (1969) explored the kinetics of bromination of aromatic amines, including 4-bromo-N-dimethylaniline. Their findings contribute to a better understanding of the reaction mechanisms and rates, which are important for optimizing industrial processes involving these compounds (Bell & Maria, 1969).
Enzymatic Interactions
Renner (2004) studied the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin, revealing insights into how these compounds interact with biological molecules. Such studies are significant for understanding potential biomedical applications or toxicological aspects of these compounds (Renner, 2004).
Safety And Hazards
The safety data sheet for a related compound, 4-Bromo-N,N-dimethylaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-N,N-dibutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZAXCYJSHWGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524393 | |
| Record name | 4-Bromo-N,N-dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-dibutylaniline | |
CAS RN |
53358-54-6 | |
| Record name | 4-Bromo-N,N-dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N-dibutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

